β-CFT

概要

説明

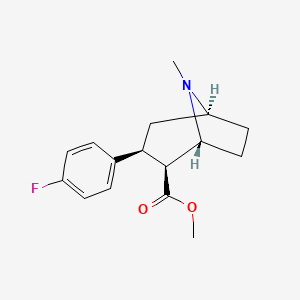

WIN35428は、(1R,2S,3S,5S)-3-(4-フルオロフェニル)-8-メチル-8-アザビシクロ[3.2.1]オクタン-2-カルボン酸メチルとしても知られており、主に科学研究で使用される興奮剤です。フェニルトロパン系ドーパミン再取り込み阻害剤であり、構造的にはコカインから派生しています。 この化合物は、コカインよりも3〜10倍強力であること、および作用時間が長いことで知られています .

科学的研究の応用

WIN35428 has a wide range of applications in scientific research:

Chemistry: It is used to study the binding of novel ligands to the dopamine transporter.

Biology: Radiolabeled forms of WIN35428 are used to map the distribution of dopamine transporters in the brain.

Industry: WIN35428 is used in the development of new diagnostic tools and therapeutic agents.

作用機序

WIN35428は、ドーパミン再取り込み阻害剤として作用します。ドーパミン輸送体に結合して、ドーパミンがシナプス前ニューロンへの再取り込みを阻害します。これにより、シナプス間隙におけるドーパミンレベルが上昇し、ドーパミン神経伝達の増強につながります。 この化合物は、セロトニン輸送体にもいくらか親和性を持っていますが、主要な標的はドーパミン輸送体です .

類似の化合物との比較

WIN35428は、以下のような他のフェニルトロパン系化合物と構造的に類似しています。

コカイン: 両方の化合物はドーパミン再取り込みを阻害しますが、WIN35428はより強力であり、作用時間が長いです。

メチルフェニデート: この化合物もドーパミン再取り込みを阻害しますが、化学構造と薬物動態が異なります。

マジンドール: 別の構造と臨床的使用を持つドーパミン再取り込み阻害剤.

WIN35428の独自性は、高い効力と作用時間の長さにあり、科学研究における貴重なツールとなっています。

準備方法

WIN35428の合成は、メチルエクゴニジンを前駆体とするいくつかの段階を伴います。重要なステップには以下が含まれます。

パラフルオロフェニルマグネシウムブロミドとの反応: このステップでは、フルオロフェニル基が導入されます。

工業的な製造方法では、通常、高純度試薬と制御された反応条件を使用することにより、最終製品の一貫性と品質が確保されます。

化学反応の分析

WIN35428は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物の官能基を修飾するために使用できます。

還元: この反応は、特定の官能基を還元し、化合物の性質を変えるために使用できます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究における用途

WIN35428は、科学研究において幅広い用途があります。

化学: ドーパミン輸送体への新規リガンドの結合を研究するために使用されます。

生物学: WIN35428の放射性標識形態は、脳におけるドーパミン輸送体の分布をマッピングするために使用されます。

医学: 注意欠陥多動性障害、双極性障害、臨床的うつ病、アルコール依存症などの疾患に対する潜在的な治療法を調査するために使用されます.

化学反応の分析

WIN35428 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

WIN35428 is structurally similar to other phenyltropane-based compounds, such as:

Cocaine: Both compounds inhibit dopamine reuptake, but WIN35428 is more potent and has a longer duration of action.

Methylphenidate: This compound also inhibits dopamine reuptake but has a different chemical structure and pharmacokinetic profile.

Mazindol: Another dopamine reuptake inhibitor with a different structure and clinical use.

WIN35428’s uniqueness lies in its high potency and long duration of action, making it a valuable tool in scientific research.

特性

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLQENMLDRCTO-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50370-56-4 | |

| Record name | Win 35428 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WIN-35428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZT6KJ947T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WIN 35,428 is a potent and selective dopamine transporter (DAT) inhibitor. [, , , ] It binds to the DAT, preventing the reuptake of dopamine from the synapse back into the presynaptic neuron. [, , , , , ] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. [, , , , , , , , ]

A: * Molecular Formula: C17H20FNO2* Molecular Weight: 293.34 g/mol [] * Spectroscopic Data: While specific spectroscopic details are not provided in the research, WIN 35,428 is a phenyltropane derivative with a carbomethoxy group at the 2β position and a 4-fluorophenyl group at the 3β position. [, ]

A: The provided research focuses on WIN 35,428's role as a DAT ligand and does not indicate any inherent catalytic properties. [, , , , , , , , ] Its primary application is as a pharmacological tool for investigating dopaminergic neurotransmission and the role of DAT in various neurological and psychiatric conditions. [, , , , , , , , ]

A: While the provided research does not explicitly detail computational chemistry studies on WIN 35,428, it mentions that structural variations of tropane analogs can significantly impact their affinity for different monoamine transporters. [] This suggests that computational modeling and structure-activity relationship (SAR) studies could be valuable for understanding and predicting the binding affinities of WIN 35,428 analogs.

A: Modifications to the WIN 35,428 structure can significantly alter its activity, potency, and selectivity. [, , ] For example, replacing the tropane ring with a piperidine ring significantly reduces binding affinity for the DAT. [] Introducing a hydroxyl or acetoxy group at the 2′ position enhances binding potency compared to cocaine, while an iodo group at the 4′ position decreases it. [] Furthermore, N-substitutions on the tropane nitrogen can impact affinity for the dopamine transporter and muscarinic M1 receptors, affecting its behavioral profile. []

ANone: The research provided does not delve into specific formulation strategies or stability data for WIN 35,428 under various conditions.

ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on SHE regulations.

A: In vitro studies demonstrate that WIN 35,428 potently inhibits dopamine uptake in rat striatal synaptosomes and transfected cells expressing the human DAT. [, , , ] In vivo studies show that WIN 35,428 increases extracellular dopamine levels in the nucleus accumbens of rats, indicating its ability to enhance dopaminergic neurotransmission in a living brain. [, , ]

ANone: The provided research does not discuss specific resistance mechanisms or cross-resistance profiles for WIN 35,428.

ANone: The research provided primarily focuses on the pharmacological characterization of WIN 35,428 and does not provide detailed information regarding its toxicity or long-term effects.

ANone: The provided research does not mention specific drug delivery or targeting strategies for WIN 35,428.

ANone: Several analytical methods have been employed to characterize and quantify WIN 35,428, including:

- Radioligand binding assays: These assays utilize radiolabeled forms of WIN 35,428, such as [3H]WIN 35,428, to assess its binding affinity for the DAT in various tissues and cell lines. [, , , , , , , , , , , , , ]

- Autoradiography: This technique allows for the visualization and quantification of radioligand binding sites, including those targeted by WIN 35,428, in tissue sections. [, ]

- High-performance liquid chromatography (HPLC): This method separates WIN 35,428 from other compounds in a mixture, allowing for its purification and quantification. [, ]

ANone: The provided research primarily focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its environmental impact or degradation pathways.

ANone: The provided research does not discuss specific studies on the dissolution or solubility of WIN 35,428.

A: The provided research predominantly presents results obtained using established and validated analytical methods, such as radioligand binding assays and autoradiography, without delving into specific validation details. [, , , , , , , , , , , , , ]

ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not provide information on specific quality control and assurance measures related to its development, manufacturing, or distribution.

ANone: The provided research does not address the immunogenicity or potential immunological responses associated with WIN 35,428.

A: While the research primarily focuses on WIN 35,428's interaction with the dopamine transporter, it acknowledges that structural variations of tropane analogs can influence their affinity for serotonin and norepinephrine transporters. [] This suggests that WIN 35,428 might interact with other monoamine transporters to varying degrees, requiring further investigation.

ANone: The provided research does not mention any specific effects of WIN 35,428 on drug-metabolizing enzymes.

ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its biocompatibility or biodegradability.

ANone: Yes, several alternative dopamine transporter inhibitors exist, each with its own pharmacological profile and potential applications. Some examples include:

- Cocaine: A naturally occurring alkaloid with potent DAT inhibitory activity, often used as a reference compound in pharmacological studies. [, , , , , , ]

- RTI-55: A highly potent and selective DAT inhibitor with a long duration of action, making it suitable for studying the long-term effects of DAT blockade. [, , ]

- GBR 12909: A selective DAT inhibitor with high affinity for the transporter, often used in behavioral and neurochemical studies. [, , , , , , ]

ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not offer specific strategies for its recycling or waste management. As a potent pharmaceutical compound, proper handling, storage, and disposal are crucial to minimize potential environmental or health risks. Consulting relevant safety data sheets and adhering to established laboratory waste management protocols are essential for responsible use and disposal.

ANone: Research on WIN 35,428 can be facilitated by various resources and infrastructure, including:

- Specialized research facilities: Laboratories equipped for neurochemical analysis, cell culture, animal studies, and imaging techniques, such as positron emission tomography (PET), are essential for comprehensive investigation. [, , , , , , , , , ]

- Analytical instruments: Equipment like HPLC systems, liquid scintillation counters, and autoradiography systems are crucial for characterizing, quantifying, and visualizing WIN 35,428 and its effects. [, , , ]

- Biological materials: Access to rodent and human brain tissue, as well as cell lines expressing the DAT, is necessary for conducting in vitro and ex vivo experiments. [, , , , , , , , ]

A: WIN 35,428 emerged as a valuable pharmacological tool in the late 20th century, contributing significantly to our understanding of dopamine transporter function and its role in various neurological and psychiatric conditions. The development and characterization of radiolabeled forms, like [3H]WIN 35,428, were instrumental in facilitating binding studies and enabling the exploration of DAT density and distribution in the brain. [] Moreover, research on WIN 35,428 and its analogs has provided crucial insights into the structural features that govern ligand binding to the DAT, paving the way for the development of more selective and potent DAT inhibitors. [, , ]

ANone: Research on WIN 35,428 extends beyond pharmacology and neuroscience, fostering collaborations and applications across various disciplines, including:

- Medicinal chemistry: SAR studies on WIN 35,428 analogs contribute to the design and development of novel therapeutic agents targeting the DAT for conditions like Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. [, ]

- Imaging sciences: Development of PET radioligands based on the WIN 35,428 scaffold has enabled the in vivo visualization and quantification of DAT availability in the living brain, providing insights into the pathophysiology of various disorders and aiding in the development of novel diagnostic and therapeutic strategies. [, , , , , , ]

- Behavioral neuroscience: WIN 35,428 serves as a vital tool for dissecting the neural circuits and mechanisms underlying complex behaviors, such as reward, motivation, and addiction, by selectively manipulating dopaminergic neurotransmission. [, , , ]

- Psychiatry and psychology: Understanding the role of DAT in modulating dopamine levels and its impact on behavior, cognition, and emotion is crucial for developing effective treatments for conditions like depression, anxiety, and schizophrenia. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。